molecular formula C10H13BrN2O3 B2436807 3-Bromo-4-ethoxy-5-methoxybenzohydrazide CAS No. 565172-99-8

3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Cat. No.: B2436807
CAS No.: 565172-99-8
M. Wt: 289.129
InChI Key: RETCMHBSMJEING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-ethoxy-5-methoxybenzohydrazide is an organic compound with the molecular formula C10H13BrN2O3 It is a derivative of benzohydrazide, featuring bromine, ethoxy, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide typically involves the reaction of 3-Bromo-4-ethoxy-5-methoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-ethoxy-5-methoxybenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The hydrazide group can participate in redox reactions, leading to the formation of different oxidation states.

    Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Condensation Reactions: These reactions often require acidic or basic catalysts to proceed efficiently.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation and Reduction Reactions: Products include different oxidation states of the hydrazide group.

    Condensation Reactions: Hydrazones are the primary products formed from reactions with aldehydes or ketones.

Scientific Research Applications

3-Bromo-4-ethoxy-5-methoxybenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine, ethoxy, and methoxy substituents can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
  • 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
  • 3-Bromo-4-ethoxy-5-methoxybenzoic acid

Uniqueness

3-Bromo-4-ethoxy-5-methoxybenzohydrazide is unique due to the presence of the hydrazide group, which imparts distinct chemical reactivity compared to its aldehyde and acid counterparts. This makes it particularly valuable in the synthesis of hydrazones and other nitrogen-containing compounds .

Properties

IUPAC Name

3-bromo-4-ethoxy-5-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-3-16-9-7(11)4-6(10(14)13-12)5-8(9)15-2/h4-5H,3,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETCMHBSMJEING-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C(=O)NN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.